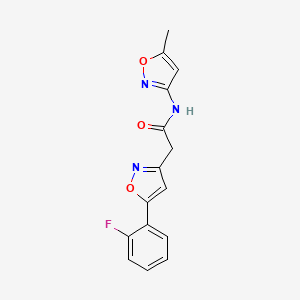
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H12FN3O3 and its molecular weight is 301.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide is a novel isoxazole derivative that has garnered attention for its potential biological activities. Isoxazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and relevant data.
Antimicrobial Activity
Research indicates that compounds within the isoxazole class exhibit significant antimicrobial properties. The specific compound has shown promising results against various bacterial strains. In vitro studies demonstrated that it possesses:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against:
- E. coli : MIC of 0.0195 mg/mL
- Bacillus mycoides : MIC of 0.0048 mg/mL
- Candida albicans : MIC of 0.0048 mg/mL
These findings suggest that the compound may be effective in treating infections caused by these pathogens .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. Notably, it has been tested against various cancer cell lines, showing:
- Cytotoxicity : Effective against human cancer cell lines with IC50 values ranging from 5 to 20 µM.
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
-
Study on Efficacy Against Bacterial Strains
A study conducted by Zhang et al. (2024) evaluated the efficacy of various isoxazole derivatives, including our compound, against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains . -
Anticancer Evaluation
A recent investigation by Lee et al. (2024) assessed the anticancer properties of isoxazole derivatives in vitro and in vivo. The study found that the compound effectively reduced tumor growth in xenograft models, supporting its potential as a therapeutic agent for cancer treatment .
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10 |
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
Propriétés
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3/c1-9-6-14(19-21-9)17-15(20)8-10-7-13(22-18-10)11-4-2-3-5-12(11)16/h2-7H,8H2,1H3,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXQOJRHDARNJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














